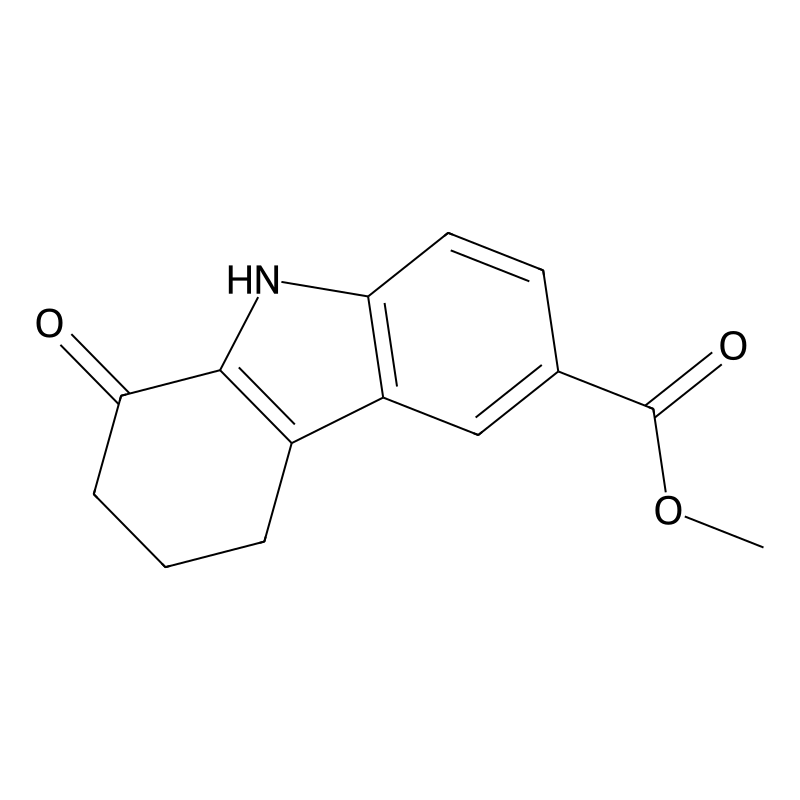

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Discovery and Development

MOTHC's diverse biological activities make it a promising candidate for drug discovery and development. Studies have shown it exhibits:

- Anticancer properties: MOTHC demonstrates cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers []. The specific mechanisms underlying its anticancer activity are still under investigation, but evidence suggests it might involve cell cycle arrest, induction of apoptosis, and inhibition of proliferation [].

- Antibacterial and antifungal properties: MOTHC exhibits activity against some bacterial and fungal strains [, ]. This opens up possibilities for exploring its potential as a novel antimicrobial agent.

Further research

More studies are necessary to fully understand the mechanisms of action and efficacy of MOTHC in different disease models. Additionally, in-vivo studies and clinical trials are crucial for establishing its safety and therapeutic potential.

Material Science

MOTHC's unique structure and properties make it a potential candidate for various material science applications, including:

- Organic electronics: MOTHC exhibits good semiconducting properties, making it a potential candidate for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

- Polymer synthesis: MOTHC can be incorporated into polymers to improve their properties, such as thermal stability and conductivity [].

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a heterocyclic organic compound belonging to the carbazole family. It features a complex fused tricyclic structure that includes a benzene ring, a pyrrole ring, and a cyclohexene ring. The compound is characterized by the presence of a carbonyl group (C=O) and a methoxy group (OCH₃) at specific positions within the molecule, which contribute to its unique chemical properties and reactivity profile. This compound is of significant interest due to its potential applications in pharmaceuticals and materials science, as well as its biological activities .

- Aryl Hydrocarbon Receptor (AhR) Agonism/Antagonism: Carbazole derivatives have been shown to interact with the AhR, a protein involved in various cellular processes. Depending on the specific structure, the compound could potentially act as an agonist or antagonist at the AhR, potentially influencing gene expression and cellular responses. []

- Antioxidant Activity: Some carbazole derivatives possess antioxidant properties. While the specific activity of this compound needs investigation, the presence of the aromatic rings and the carbonyl group suggests potential for free radical scavenging or other antioxidant mechanisms.

- Oxidation: This process can introduce additional functional groups or modify existing ones.

- Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.

- Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to minimize side reactions .

The synthesis of methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves several steps:

- Cyclization: The initial step often involves the cyclization of appropriate precursors under controlled conditions.

- Esterification: This step introduces the methyl ester group into the molecule.

One common synthetic route includes the reaction of 4-methyl-2-cyclohexenone with an amine followed by esterification. Reaction conditions may involve solvents such as dimethylformamide and the use of catalysts to facilitate both cyclization and esterification processes .

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several applications in various fields:

- Pharmaceuticals: Its derivatives may serve as active pharmaceutical ingredients due to their biological activity.

- Materials Science: The compound can be utilized in the development of advanced materials with unique properties, such as conductive polymers and light-emitting diodes.

The versatility of this compound makes it valuable in both synthetic chemistry and industrial applications .

Studies on the interactions of methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate with biological targets are ongoing. Initial findings suggest that it may act as an antagonist for certain receptors involved in inflammatory processes. Understanding these interactions is crucial for assessing its potential therapeutic roles and guiding future drug development efforts .

Several compounds share structural similarities with methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4,4-dimethyl-3-oxovalerate | Contains a similar carbazole core | Different functional groups lead to varied reactivity |

| Methyl 4,4-dimethyl-3-oxopentanoate | Similar backbone but different carbon chain length | Reactivity influenced by carbon chain |

| Methyl 4,4,4-trimethyl-3-oxobutanoate | Features multiple methyl groups affecting sterics | Increased steric hindrance compared to methyl 1-oxo derivative |

| Methyl 3-oxo-4,4-dimethylpentanoate | Shares some structural elements but lacks carbazole core | Less stability due to absence of fused rings |

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate stands out due to its unique carbazole core which imparts stability and reactivity not found in other similar compounds. This structural uniqueness enhances its versatility for various synthetic applications and potential biological activities .

Core Synthesis Routes

Cadogan Reductive Cyclization via Suzuki Coupling

This method combines Suzuki-Miyaura cross-coupling with Cadogan reductive cyclization to access carbazole derivatives. The process involves:

- Suzuki Coupling: Formation of 2-nitrobiphenyl intermediates via palladium-catalyzed coupling of halobenzenes with arylboronic acids.

- Cadogan Cyclization: Reductive cyclization using triphenylphosphine (PPh₃) under reflux in ortho-dichlorobenzene (o-DCB) to form the carbazole core.

Key Advantages:

- High regioselectivity for substituent placement.

- Compatibility with electron-withdrawing and donating groups.

Mechanistic Pathway:

- Suzuki Coupling: Arylboronic acid reacts with halobenzene in the presence of Pd(PPh₃)₄, forming a biaryl nitro compound.

- Reductive Cyclization: PPh₃ reduces the nitro group to an amine, enabling cyclization to form the pyrrole ring.

Representative Data:

| Substrate | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|

| 2-Nitrobiphenyl borate | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C, 12 h | 65–85 |

| 2-Nitro-4-bromobiphenyl | Pd(OAc)₂, SPhos | Toluene, 100°C, 24 h | 70–90 |

This approach is pivotal for synthesizing carbazole-1-carboxylic acids, precursors to the target compound.

Buchwald–Hartwig Cross-Coupling for Alkaloid Precursors

Buchwald–Hartwig amination enables intramolecular C–N bond formation, crucial for constructing axially chiral carbazole derivatives. Key steps include:

- Biaryl Amide Synthesis: Coupling of aryl halides with amines under palladium catalysis.

- Intramolecular Cyclization: Formation of the carbazole core via palladium-mediated C–H activation.

Catalyst Optimization:

- Pd₂(dba)₃/XPhos: Achieves >90% enantioselectivity in axial chirality transfer.

- DFT Studies: Reveal transition states favoring C–C bond formation over competing pathways.

Example Reaction:

Substrate: Biaryl amide with terminal alkyne.

Conditions: Pd(OAc)₂, CuI, Et₃N, DMF, 120°C.

Product: Axially chiral carbazole with 91% enantiomeric excess.

This method is critical for synthesizing stereochemically complex carbazole alkaloids.

Diverted Bischler–Napieralski Cascade Reactions

A serendipitous modification of the Bischler–Napieralski reaction yields carbazoles instead of β-carbolines. The cascade involves:

- Nitrilium Ion Formation: POCl₃-mediated activation of styrylacetamides.

- Spiroindolenine Intermediate: Cyclization via attack at the indole C3 position.

- Tautomerization and Imine Transfer: Formation of the tetracyclic carbazole scaffold.

Mechanistic Insights:

- Step 1: Nitrilium ion formation and spiroindolenine cyclization.

- Step 2: β-Elimination and aromatization to stabilize the carbazole core.

Substrate Scope:

| Substrate (R₁, R₂) | Conditions | Product Yield (%) |

|---|---|---|

| Ph, H | POCl₃, MeCN, reflux | 85 |

| CF₃, Cl | POCl₃, MeCN, 100°C | 92 |

| Me, H | POCl₃, MeCN, 80°C | 65 |

This method offers a metal-free, high-yielding route to diversely substituted carbazoles.

Fischer Indole Synthesis for Tetrahydrocarbazole Scaffolds

The Fischer indole synthesis is a cornerstone for constructing tetrahydrocarbazole cores. Key steps include:

- Phenylhydrazone Formation: Condensation of phenylhydrazine with cyclohexanone derivatives.

- Sigmatropic Rearrangement: Acid-catalyzed -shift to form the indole ring.

- Cyclization: Formation of the cyclohexane ring via intramolecular C–C bond formation.

Microwave-Assisted Optimization:

Limitations:

- Oxidation Side Reactions: Aromatization of intermediates reduces yields.

- Substrate Bias: Electron-rich cyclohexanones favor cyclization.